2-Oxoheptylphosphonic acid

Description

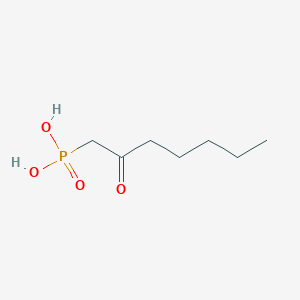

Structure

3D Structure

Properties

CAS No. |

69639-73-2 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

2-oxoheptylphosphonic acid |

InChI |

InChI=1S/C7H15O4P/c1-2-3-4-5-7(8)6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) |

InChI Key |

ACMQFLCUSWMWKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CP(=O)(O)O |

Origin of Product |

United States |

Biological Activity and Enzymatic Interaction Studies of 2 Oxoheptylphosphonic Acid

Characterization of Enzyme Inhibition Profiles

2-Oxoheptylphosphonic acid has been identified as a substrate analog for the human bifunctional enzyme Enolase-phosphatase E1 (ENOPH1), also known as MASA. rcsb.orgnih.gov This enzyme is a key component of the methionine salvage pathway, which is crucial for recycling methionine. nih.govebi.ac.uk MASA catalyzes two sequential reactions: the enolization of 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) and its subsequent dephosphorylation to form an acireductone. hmdb.ca

Crystallographic studies have been instrumental in elucidating the interaction between this compound and MASA. The crystal structure of human MASA in complex with this substrate analog has been determined to a resolution of 1.7 Å. rcsb.orgnih.gov These structural studies provide a detailed model for how the substrate binds to the active site and support the proposed mechanisms for both the phosphatase and enolase activities of the enzyme. rcsb.orgnih.govpdbj.org The binding of this compound helps to understand the formation of the transition state during the enzymatic reaction. rcsb.org The enzyme utilizes a magnesium ion (Mg2+) as a cofactor for its catalytic activity. nih.govuniprot.org

Phosphonate (B1237965) analogs of 2-oxo acids are recognized as a class of potent and specific inhibitors of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent 2-oxo acid dehydrogenases. frontiersin.orgoncotarget.com These multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and 2-oxoglutarate dehydrogenase complex (OGDH), are critical for cellular metabolism. frontiersin.orgresearchgate.netebi.ac.uk The inhibitory power of these phosphonate compounds stems from their ability to mimic the transition state of the natural substrate. oncotarget.com

The general mechanism of inhibition involves the formation of a tightly bound, non-cleavable intermediate when the phosphonate analog adducts to the ThDP cofactor within the enzyme's active site. frontiersin.orgoncotarget.com This effectively blocks the normal catalytic cycle. Studies on various phosphonate analogs, such as those for pyruvate and 2-oxoglutarate, have demonstrated their high selectivity for their corresponding (cognate) dehydrogenases, with significantly lower affinity for other dehydrogenases or non-ThDP-dependent enzymes. oncotarget.com While uncharged esterified forms of these phosphonates can permeate biological membranes, they must be de-esterified by intracellular esterases to become active inhibitors of the 2-oxo acid dehydrogenases. frontiersin.org The specificity of different phosphonate analogs can be modulated by the length of their carbon chain, allowing for selective targeting of different isoenzymes like OGDH and 2-oxoadipate dehydrogenase (OADH). frontiersin.org

Dimethyl (2-oxoheptyl)phosphonate, the dimethyl ester of this compound, has been identified as an inhibitor of lipoxygenases (LOX) and prostaglandin (B15479496) synthase. chemicalbook.in Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of various bioactive lipid mediators. mdpi.comcaymanchem.com These products are involved in inflammatory processes. mdpi.com Similarly, prostaglandin synthase (also known as cyclooxygenase or COX) is a key enzyme in the pathway that produces prostaglandins (B1171923), which are also potent inflammatory mediators. nih.gov The diethyl ester, diethyl 2-oxoheptylphosphonate, is also noted as a precursor in prostaglandin synthesis research. stir.ac.ukresearchgate.net

The inhibition of these enzymes suggests a potential role for this compound derivatives in modulating inflammatory pathways.

The endocannabinoid system (ECS) is a crucial signaling system involved in regulating numerous physiological processes. Key enzymes in the ECS are responsible for the synthesis and degradation of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). d-nb.infomdpi.com The primary degradative enzymes are Fatty Acid Amide Hydrolase (FAAH), which mainly metabolizes AEA, and Monoacylglycerol Lipase (B570770) (MAGL), the principal enzyme for 2-AG degradation in the nervous system. nih.govnomuraresearchgroup.comnih.gov Inhibition of FAAH and/or MAGL can elevate the levels of endocannabinoids, thereby enhancing their signaling, which is a therapeutic strategy being explored for various conditions. bms.combms.com

The biosynthesis of 2-AG is primarily accomplished through the action of diacylglycerol lipase (DAGL) on diacylglycerol. d-nb.infonih.gov While various inhibitors have been developed for FAAH, MAGL, and DAGL, current research literature does not establish a direct interaction or inhibitory activity of this compound on these specific endocannabinoid biosynthesis or degradation enzymes.

Modulation of Lipoxygenases and Prostaglandin Synthase

Analysis of Molecular Mechanisms of Enzyme Binding

The molecular mechanisms of binding have been elucidated for some of the enzymatic targets of this compound and its related compounds.

Human Enolase-phosphatase E1 (MASA): The binding mechanism is understood at the atomic level thanks to X-ray crystallography. rcsb.orgnih.gov this compound occupies the active site, which is composed of a unique combination of amino acid residues that create a specific chemical environment for binding. libretexts.org Its interaction with the enzyme and the Mg2+ cofactor provides a static picture that mimics the substrate-bound state, offering insights into the catalytic mechanism of both phosphatase and enolase functions. rcsb.orgnih.govpdbj.org This binding can induce conformational changes in the enzyme, a principle known as "induced fit," which optimizes the catalytic activity. libretexts.org

2-Oxo Acid Dehydrogenases: The binding mechanism for phosphonate analogs is well-characterized. These inhibitors act as transition-state analogs. oncotarget.com The key event is the nucleophilic attack of the Thiamine Diphosphate (ThDP) ylide in the enzyme's active site on the keto carbon of the phosphonate. This forms a stable, tetrahedral adduct that mimics the actual transition state of the normal enzymatic reaction. frontiersin.orgoncotarget.com Because the phosphonate group is not susceptible to the subsequent decarboxylation and transfer steps of the catalytic cycle, this complex is very stable and tightly bound, leading to potent inhibition of the enzyme. frontiersin.org

Fe(II)/2-Oxoglutarate-dependent Oxygenases: In a related class of enzymes, the binding of substrates and co-substrates like 2-oxoglutarate (a 2-oxo acid) involves coordination with an iron(II) ion in the active site. nih.gov The substrate typically binds near this metal center, allowing for an oxidative reaction to occur. nih.govmdpi.com While not directly demonstrated for this compound, this provides a model for how 2-oxo acids can interact with metalloenzyme active sites. mdpi.com

Rational Design and Synthesis of 2 Oxoheptylphosphonic Acid Analogs

Structural Modification Strategies for Bioactivity Optimization

Optimizing the bioactivity of molecules derived from 2-oxoheptylphosphonic acid hinges on systematic structural modifications. Researchers focus on two primary regions of the molecule: the heptyl chain and the phosphonic acid group. These modifications are guided by structure-activity relationship (SAR) studies to enhance potency and selectivity. nih.gov

The heptyl chain of the molecule is a frequent target for derivatization to alter the lipophilicity and conformational properties of the resulting analogs. In the context of synthesizing prostanoid analogs, modifications to this chain, which ultimately forms the ω-chain of the prostaglandin (B15479496), are critical for biological activity. Research has demonstrated the synthesis of derivatives with a modified ω-chain, achieved by using analogs of 2-oxoheptylphosphonate where the alkyl chain is varied. jst.go.jp For instance, altering the length or introducing branching or unsaturation into the chain can influence how the final molecule interacts with its biological target.

The phosphonic acid functional group is a close structural analog of a phosphate (B84403) group and can mimic carboxylates, making it a key feature for biological interactions. beilstein-journals.orgnih.gov Alterations to this moiety are a primary strategy for creating prodrugs or modifying the molecule's physicochemical properties. The most common alteration is the esterification of the phosphonic acid to form phosphonates, such as dimethyl or diethyl esters. jst.go.jpjournals.co.za This modification is not only crucial for the utility of the compound in certain chemical reactions, like the Horner-Wadsworth-Emmons olefination, but also neutralizes the charge of the acidic group, which can affect cell membrane permeability. researchgate.net The conversion of these phosphonate (B1237965) esters back to the free phosphonic acid is typically achieved through methods like acid hydrolysis or the McKenna procedure, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgd-nb.info

| Molecular Region | Modification Strategy | Example Precursor/Derivative | Purpose/Outcome |

|---|---|---|---|

| Heptyl Chain | Varying chain length/branching | Dimethyl 2-oxooctylphosphonate | Modulate lipophilicity and target binding |

| Phosphonic Acid Moiety | Esterification | Dimethyl 2-oxoheptylphosphonate | Increase reactivity in olefination; create neutral prodrugs |

| Phosphonic Acid Moiety | Conversion to phosphonamidates | N/A in direct context, but a general strategy | Modulate stability and cell penetration |

| Heptyl Chain | Deuteration | Dimethyl 3,4,5,6-[2H4]-2-oxoheptylphosphonate | Create isotopically labeled standards for metabolic studies |

Derivatization of the Heptyl Chain

Synthesis of Prostanoid Analogs Utilizing this compound Intermediates

This compound, in its dimethyl ester form, is a cornerstone reagent in the synthesis of prostanoids, a class of lipid compounds with diverse physiological effects. wikipedia.org Specifically, it is used to introduce the ω-side chain onto a cyclopentanone (B42830) core. This is accomplished through a Horner-Wadsworth-Emmons reaction, where the phosphonate reagent reacts with an aldehyde intermediate to stereoselectively form an enone. jst.go.jpscribd.com This enone is a key precursor that is further elaborated to produce various prostaglandins (B1171923), such as Prostaglandin D2 (PGD2) and Prostaglandin E1 (PGE1). jst.go.jpacs.org This synthetic strategy is highly valued for its efficiency and the high stereoselectivity of the double bond formation. scribd.com

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate) | Key Reaction | Product (Prostanoid Precursor) | Reference |

|---|---|---|---|---|

| (R)-(-)-methyl 7-(5-formyl-2-oxo-1-pyrrolidine) heptanoate | Dimethyl 2-oxoheptylphosphonate | Wittig/Horner-Wadsworth-Emmons Reaction | (R)-enone precursor for 8-azaprostaglandin E1 | jst.go.jp |

| Hydrated aldehyde intermediate derived from a bicyclic lactone | Dimethyl 2-oxoheptylphosphonate | Horner-Wadsworth-Emmons Reaction | Enone intermediate for prostaglandins | journals.co.za |

| Corey lactone aldehyde | Dimethyl 2-oxoheptylphosphonate | Horner-Wadsworth-Emmons Reaction | Enone lactone precursor for PGF2α | scribd.com |

The synthesis of isotopically labeled prostanoids is essential for metabolic studies and for use as internal standards in quantitative analysis. A readily available reagent, dimethyl 3,4,5,6-[2H4]-2-oxoheptylphosphonate, has been specifically synthesized for this purpose. acs.org This deuterated version of the standard phosphonate reagent allows for the preparation of prostanoids with a deuterium-labeled ω-chain. acs.orgresearchgate.net The synthesis follows the same well-established Horner-Wadsworth-Emmons pathway, reacting the deuterated phosphonate with a suitable aldehyde to produce the corresponding deuterated prostanoid, such as [2H4]-labelled (±)-prostaglandin D2. acs.org

Development of Diatom Oxylipin-Inspired Analogs

Diatoms, a major group of marine microalgae, produce a vast array of bioactive secondary metabolites known as oxylipins. nih.govnih.gov These molecules, which are derived from the oxidation of polyunsaturated fatty acids, play roles in ecological defense and cell signaling and have shown pro-apoptotic effects. nih.govmdpi.com The structural features of natural oxylipins—such as specific chain lengths and the presence of hydroxy, keto, and epoxy functionalities—serve as an inspiration for the rational design of novel, stable chemical analogs with potential therapeutic activity. nih.govmdpi.com

While direct synthesis of diatom oxylipin analogs using this compound is not explicitly detailed in the surveyed literature, the principles of bio-inspired design are applicable. The structure of this compound, with its oxo-functionalized alkyl chain, mimics a simplified structural motif found in some natural oxylipins. This scaffold can be used as a starting point to develop new classes of bioactive compounds that are more stable than their natural counterparts but retain the key functional groups required for activity. mdpi.com

Synthesis of Novel Phosphonic Acid Derivatives for Targeted Biological Pathways

The phosphonic acid group is a key pharmacophore used in the design of molecules that target specific biological pathways, often by mimicking natural phosphate or carboxylate substrates of enzymes. beilstein-journals.orgnih.govmdpi.com The inherent stability of the carbon-phosphorus bond compared to a phosphate ester's phosphorus-oxygen bond makes phosphonic acids attractive for developing enzyme inhibitors or receptor antagonists. nih.gov

Novel derivatives of this compound can be synthesized to target various pathways. For example, a patent describes the use of this compound in the functionalization of carbosilane dendrimers to create macromolecules with a negative surface charge. google.com These functionalized dendrimers are proposed for use as antiviral agents, with the rationale that many viruses bind to polyanionic compounds. google.com This represents a clear example of developing a novel phosphonic acid derivative designed to interact with a specific biological target—in this case, viral surface proteins.

Computational Approaches in 2 Oxoheptylphosphonic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a phosphonic acid derivative, might interact with the active site of a biological target, typically a protein or enzyme.

Research on various phosphonic acid derivatives demonstrates the power of this approach. For instance, docking studies on phosphonate (B1237965) inhibitors targeting metalloenzymes like metallo-β-lactamases (MBLs) have been critical in elucidating their mechanism of action. diva-portal.orgacs.org These simulations show that the phosphonate group is an effective zinc-chelating moiety, interacting with the essential zinc ions in the enzyme's active site. acs.org In a study on phosphonic acid analogs as inhibitors of aminopeptidases, molecular docking was used to determine the key factors responsible for binding and to understand the different binding modes within the enzyme's cavity. mdpi.com Similarly, docking of cyclic diphenylphosphonates into the active site of DNA gyrase helped to rationalize the observed inhibitory potency and provided a molecular basis for the compounds' selectivity. mdpi.com

These simulations provide crucial information, including binding energy scores and detailed visualizations of intermolecular interactions such as hydrogen bonds and hydrophobic contacts, which guide the rational design of more potent and selective inhibitors.

Table 1: Example of Molecular Docking Results for Phosphonate Derivatives Against DNA Gyrase This table is a representative example based on findings for cyclic diphenylphosphonates.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Inhibitor 2a | -9.08 | Asp73, Gly77, Mg²⁺ | Hydrogen Bond, Metal Coordination |

| Inhibitor 1c | -8.50 | Ser47, Ala48 | Hydrogen Bond |

| Inhibitor 2d | -8.25 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |

Source: Adapted from findings on cyclic diphenylphosphonate inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

For phosphonic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govjst.go.jpresearchgate.net In one study, CoMFA and CoMSIA were used to investigate the structural requirements for a series of phosphonic acid derivatives acting as thyroid hormone receptor agonists. nih.gov The models generated statistically significant correlations, with good predictive power for both the α and β receptor subtypes. The resulting contour maps highlighted specific regions around the molecules where modifications to steric and electrostatic fields could enhance biological activity. nih.gov Another QSAR study on phosphonic acid derivatives with antifungal potential identified key 3D molecular descriptors that were crucial for their activity. researchgate.net

These models are invaluable for optimizing lead compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency.

Table 2: Statistical Validation of a 3D-QSAR Model for Phosphonic Acid Derivatives This table presents representative statistical metrics for CoMFA and CoMSIA models.

| Model | r² (Non-validated correlation) | q² (Cross-validated correlation) | r²_pred (External validation) |

| CoMFA | 0.950 | 0.614 | 0.994 |

| CoMSIA | 0.928 | 0.598 | 0.994 |

Source: Data derived from 3D-QSAR studies on [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives. researchgate.net

Prediction of Drug-Target Interactions and Binding Affinities

Computational approaches can be used to scan large databases of biological targets to predict potential interactions for a given molecule. For 2-Oxoheptylphosphonic acid, it has been experimentally associated with the enzyme Enolase-Phosphatase 1 (ENOPH1), which is involved in methionine salvage pathways. genecards.orglabshare.cn Computational methods could be used to model this specific interaction in detail.

Beyond identifying potential targets, these methods can calculate the binding affinity, often expressed as a binding free energy (e.g., ΔG), which is a more accurate predictor of potency than docking scores alone. In silico promiscuity studies can also be performed to predict if a compound is likely to interact with multiple targets, which can be useful for identifying potential off-target effects or for polypharmacology approaches. nih.gov This predictive power helps researchers to build a comprehensive profile of a molecule's likely biological functions and prioritize experimental validation efforts. sciencepublishinggroup.com

Conformational Analysis and Electronic Structure Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and its electronic properties. Conformational analysis aims to identify the stable low-energy conformations that a flexible molecule like this compound, which possesses 9 rotatable bonds, can adopt. ebi.ac.uk

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules. nih.gov These calculations can determine a wide range of properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. nih.gov These electronic parameters are critical for understanding a molecule's reactivity and its ability to participate in non-covalent interactions, such as the zinc chelation that is characteristic of many phosphonate inhibitors. acs.org

Table 3: Selected Physicochemical and Conformational Properties of this compound

| Property | Value | Significance |

| Molecular Weight | 194.1 Da | Influences diffusion and transport properties. |

| Log P (Octanol/Water) | 0.4 | Predicts hydrophilicity/lipophilicity. |

| Rotatable Bonds | 9 | Indicates high conformational flexibility. |

| Hydrogen Bond Donors | 2 | Potential to form hydrogen bonds with target. |

| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with target. |

Source: Data from PDBe-KB. ebi.ac.uk

In Silico Screening for Novel this compound Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

Structure-based virtual screening involves docking millions of commercially or virtually available compounds into the active site of a target protein to find those with complementary shapes and chemical properties. Ligand-based screening uses the structure of a known active compound, like this compound, to build a pharmacophore model—an ensemble of essential steric and electronic features—which is then used to search for other molecules that match these features.

Studies on phosphonates have successfully used these approaches. For example, a complex-based pharmacophore model was generated from the crystal structure of a target enzyme to identify novel and potent inhibitors from a database. nih.gov This methodology allows for the rapid and cost-effective identification of novel chemical scaffolds that can be synthesized and evaluated as potential new drug candidates, significantly accelerating the early stages of drug development. sciencepublishinggroup.com

Emerging Research Avenues and Future Directions for 2 Oxoheptylphosphonic Acid

Identification of Novel Biological Targets through High-Throughput Screening

High-Throughput Screening (HTS) represents a foundational strategy in modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their effects on specific biological targets. alitheagenomics.com This approach is crucial for identifying novel interacting partners and potential therapeutic targets for molecules like 2-Oxoheptylphosphonic acid. HTS methodologies are broadly categorized into biochemical and cell-based assays, both of which can be adapted to explore the bioactivity of this compound. alitheagenomics.com

Biochemical screens are designed to measure the direct interaction of a compound with a purified target, such as an enzyme or receptor. alitheagenomics.com For this compound, this could involve assays to detect the inhibition of various enzymes, particularly those for which its structure might act as a substrate or transition-state analog, like 2-oxo-acid dehydrogenases. nih.gov Cell-based assays, on the other hand, provide a more physiologically relevant context by evaluating a compound's effect on whole cells. drugtargetreview.com Three-dimensional (3D) spheroid tumor models, for instance, are increasingly used to better mimic the in-vivo environment and improve the predictive power of drug screening. drugtargetreview.com

The goal of an HTS campaign is to identify "hits"—compounds that demonstrate a desired biological effect. alitheagenomics.com A well-designed HTS approach allows researchers to systematically explore numerous variables and quickly pinpoint promising areas for further investigation. unchainedlabs.com Following initial screening, orthogonal assays are employed to confirm the activity of hits and eliminate false positives, ensuring that resources are focused on the most promising candidates. evotec.com For a compound like this compound, HTS could uncover previously unknown enzyme interactions or effects on cellular pathways, thereby revealing new therapeutic possibilities.

| Screening Approach | Description | Potential Application for this compound | Key Benefit |

|---|---|---|---|

| Biochemical Screening | Assesses the effect of a compound on a purified molecular target (e.g., enzyme, receptor) in vitro. alitheagenomics.com | Screening against a panel of purified enzymes (e.g., dehydrogenases, phosphatases) to identify direct inhibition or binding. | Provides direct evidence of molecular interaction with a specific target. |

| Cell-Based Screening | Measures the effect of a compound on living cells, assessing parameters like proliferation, toxicity, or pathway activation. drugtargetreview.com | Evaluating its anti-proliferative effects on various cancer cell lines or its ability to modulate specific signaling pathways. | Offers insights into biological activity in a more physiologically relevant context, accounting for cell permeability and metabolism. |

| Phenotypic Screening | Focuses on the overall impact of a compound on the cell's phenotype (e.g., changes in morphology) without a preconceived target. evotec.com | Identifying novel, unpredicted effects on cell health or function that could point to new mechanisms and targets. | Unbiased approach that can uncover entirely new biological roles for a compound. |

Advancements in Synthetic Methodologies for Phosphonic Acid Derivatives

The synthesis of phosphonic acids and their derivatives is a well-established field, yet it continues to evolve with the development of milder, more efficient, and selective methods. acs.org These advancements are critical for creating libraries of this compound analogs for structure-activity relationship (SAR) studies.

Classic methods for forming the crucial carbon-phosphorus (C-P) bond include the Michaelis-Arbuzov and Michaelis-Becker reactions. acs.org The Michaelis-Arbuzov reaction, for instance, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide at elevated temperatures. acs.org While effective, these traditional methods often require harsh conditions, such as high temperatures or strong bases, which can limit their applicability to complex molecules with sensitive functional groups. acs.org

| Synthetic Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate (B1237965). | Elevated temperatures (135–150 °C). | acs.org |

| Michaelis-Becker Reaction | Reaction of a dialkyl phosphite with an alkyl halide in the presence of a strong base. | Strong base (e.g., sodium ethoxide). | acs.org |

| Palladium-Catalyzed Cross-Coupling | Coupling of aryl or vinyl halides with H-phosphonates using a palladium catalyst. | Pd(0) catalyst, base, often in THF at reflux. | acs.org |

| Acylation of Phosphonoacetates | Acylation of triethyl phosphonoacetate followed by hydrolysis to yield 2-oxoalkylphosphonates. | Magnesium ethoxide, followed by catalytic p-TsOH in water. | tandfonline.com |

| Three-Step Route from Dimethyl Phosphonates | A sequence of trimethylsilylation, chlorination (with oxalyl chloride), and reaction with trifluoroethanol to produce bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates. | Mild, room temperature conditions for silylation and chlorination. | thieme-connect.combme.hu |

Integration of Chemical Biology and Omics Data for Mechanistic Elucidation

Understanding the precise mechanism of action of this compound requires a multifaceted approach that integrates chemical biology with systems-level "omics" technologies. Phosphonates are recognized for their remarkable chemical stability due to the C-P bond and their ability to act as mimics of key biological molecules like phosphate (B84403) esters and carboxylate intermediates. acs.orgnih.gov This mimicry is often the basis of their biological activity. nih.gov

Chemical biology provides tools to probe these interactions in living systems. For example, creating tagged versions of this compound could allow for affinity-based pulldown experiments to identify its direct protein binding partners within a cell. Furthermore, omics technologies—such as transcriptomics, proteomics, and metabolomics—can provide a global view of the cellular response to the compound.

A powerful example of this integrated approach is seen in studies of phosphonate metabolism in marine organisms. In the diatom Phaeodactylum tricornutum, comparative transcriptomics was used to investigate how the organism utilizes 2-aminoethylphosphonic acid (2-AEP) as a phosphorus source. biorxiv.orgnih.gov This analysis revealed an unexpected mechanism involving clathrin-mediated endocytosis and incorporation of the intact phosphonate into membrane lipids, rather than cleavage of the C-P bond to release phosphate. biorxiv.orgnih.gov Similarly, applying transcriptomics, proteomics, and metabolomics to cells treated with this compound could reveal which metabolic pathways are perturbed, which genes and proteins are up- or down-regulated, and how the cell's metabolic profile changes in response. This data can generate hypotheses about the compound's mechanism of action, which can then be validated through targeted biochemical and genetic experiments. acs.org

Exploration of Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. digitellinc.com This methodology is particularly powerful for optimizing lead compounds like this compound. Techniques such as X-ray crystallography and molecular docking are central to SBDD. nih.gov

The process typically begins by determining the high-resolution crystal structure of the target enzyme, often in complex with a substrate or an initial inhibitor. This provides a detailed map of the active site, revealing key interactions and pockets that can be exploited for inhibitor design. nih.gov For example, the design of diphenyl α-aminoalkylphosphonate inhibitors of prostate-specific antigen (PSA) was guided by molecular docking simulations to optimize binding in the P1 pocket, leading to a potent inhibitor with an IC50 of 250 nM. nih.gov

In another example, SBDD was instrumental in discovering a series of benzothiophene (B83047) difluoromethyl phosphonate (DFMP) dual inhibitors for PTPN1 and PTPN2, two protein tyrosine phosphatases implicated in cancer and metabolic diseases. digitellinc.com By understanding the structural basis of binding, researchers can iteratively modify a lead compound to enhance its affinity, selectivity, and pharmacokinetic properties. Applying these principles to this compound would involve identifying its primary biological target(s), solving the target-inhibitor complex structure, and using this information to guide the synthesis of new analogs with improved therapeutic potential. acs.orgnih.gov

| Inhibitor Class | Target Enzyme/Protein | SBDD Technique Used | Key Finding | Reference |

|---|---|---|---|---|

| Diphenyl α-aminoalkylphosphonates | Prostate-Specific Antigen (PSA) | Molecular Docking (AutoDock), Molecular Dynamics (GROMACS) | Designed potent inhibitors by optimizing P1 pocket binding, identifying key hydrogen bonds. | nih.gov |

| Benzothiazole Phosphonate Analogues | Amyloid Binding Alcohol Dehydrogenase (ABAD) | 2D QSAR, 3D Pharmacophore Modeling, Molecular Docking | Identified compounds with significant binding affinity to the ABAD active site as potential Alzheimer's disease therapeutics. | researchgate.net |

| Benzothiophene Difluoromethyl Phosphonates (DFMP) | PTPN1/P2 (Protein Tyrosine Phosphatases) | Structure-Based Drug Design (SBDD) | Discovered a series of potent dual inhibitors, overcoming the challenge of targeting the highly charged active site. | digitellinc.com |

| Prolinol-containing Phosphonates | Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) | X-ray Crystallography | Crystal structures guided the design of new inhibitors with enhanced binding through different linkers. | acs.org |

| Phosphonate-based Stabilizers | 14-3-3/ChREBP Protein-Protein Interaction (PPI) | Virtual Screening, Molecular Docking, X-ray Crystallography | Evolved a promiscuous inhibitor into a selective stabilizer of a PPI by understanding distinct binding modes. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxoheptylphosphonic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves phosphonic acid derivatives and heptanone precursors. For example, phosphoramidite coupling or phosphorylation using POCl₃ under anhydrous conditions at 0–5°C, followed by hydrolysis . Enzyme-catalyzed pathways (e.g., using oxidoreductases) may improve stereochemical control but require pH stabilization (6.5–7.5) and cofactor regeneration .

- Data Consideration : Compare yields under varying temperatures, catalysts (e.g., H₃PO₄ vs. enzymatic), and solvent systems (polar aprotic vs. aqueous). Tabulate results to identify optimal parameters.

| Method | Catalyst | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Phosphorylation (POCl₃) | H₃PO₄ | 65–72 | >95% | |

| Enzymatic synthesis | Oxidoreductase | 45–58 | >90% |

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Use multi-spectral analysis:

- NMR : ¹H/³¹P NMR to confirm phosphonic acid group (δ ~10–15 ppm for ³¹P) and ketone moiety (δ ~2.1–2.5 ppm for α-protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (C₇H₁₃O₄P⁻, exact mass 192.05) .

- Elemental Analysis : Match C, H, and P percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound in aqueous vs. nonpolar environments?

- Methodology : Conduct pH-dependent stability assays:

Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.

Compare with stability in organic solvents (e.g., DMSO, THF) using ¹H NMR to track ketone-phosphonic acid tautomerization .

- Key Findings : Phosphonic acid groups exhibit higher hydrolytic stability in acidic conditions (pH <5) due to reduced nucleophilic attack on the P=O bond. Degradation increases at pH >8, forming heptanoic acid derivatives .

Q. How do contradictory spectral data for this compound arise, and how should they be resolved?

- Analysis Framework :

Reproducibility Check : Replicate experiments under identical conditions to rule out procedural errors .

Cross-Validation : Compare NMR/IR data with computational simulations (DFT for vibrational modes) or crystallographic data (if available) .

Contaminant Screening : Use LC-MS to detect byproducts (e.g., unreacted precursors or oxidation derivatives) .

- Example Contradiction : Discrepancies in ³¹P NMR shifts may stem from residual solvents (e.g., D₂O vs. CDCl₃) or tautomeric equilibria. Address via rigorous drying and controlled temperature .

Q. What role does this compound play in modulating enzyme activity, and how can this be experimentally tested?

- Experimental Design :

Enzyme Inhibition Assays : Incubate target enzymes (e.g., phosphatases) with varying concentrations of the compound. Measure activity via colorimetric substrates (e.g., p-nitrophenyl phosphate) .

Crystallography : Co-crystallize the enzyme-compound complex to identify binding interactions (e.g., P=O coordination to active-site metals) .

Kinetic Studies : Determine inhibition constants (Kᵢ) and mode (competitive vs. non-competitive) using Lineweaver-Burk plots .

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions for phosphorylation to minimize side reactions. Enzymatic routes require strict pH control .

- Data Interpretation : Always cross-reference spectral data with computational models or literature for analogous phosphonic acids (e.g., methylphosphonic acid) .

- Contradiction Resolution : Document all experimental variables (solvent, temperature, instrument calibration) to trace data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.